(E)-2-(4-Chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)ethenesulfonamide
CAS No.: 1090523-41-3
Cat. No.: VC4344449
Molecular Formula: C18H21ClN2O3S2
Molecular Weight: 412.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1090523-41-3 |
|---|---|
| Molecular Formula | C18H21ClN2O3S2 |
| Molecular Weight | 412.95 |
| IUPAC Name | (E)-2-(4-chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)ethenesulfonamide |
| Standard InChI | InChI=1S/C18H21ClN2O3S2/c19-16-5-3-15(4-6-16)7-13-26(22,23)20-14-17(18-2-1-12-25-18)21-8-10-24-11-9-21/h1-7,12-13,17,20H,8-11,14H2/b13-7+ |
| Standard InChI Key | WTZUSYSJVLMUQV-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(CNS(=O)(=O)C=CC2=CC=C(C=C2)Cl)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of (E)-2-(4-chlorophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)ethenesulfonamide is C₁₉H₂₂ClN₃O₃S₂, with a molecular weight of 444.0 g/mol. Key structural elements include:
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A (E)-ethenesulfonamide group (─SO₂─N═CH─).
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A 4-chlorophenyl substituent at the α-position.
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A 2-morpholin-4-yl-2-thiophen-2-ylethylamine group at the sulfonamide nitrogen.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂ClN₃O₃S₂ |
| Molecular Weight | 444.0 g/mol |
| XLogP3 | 3.2 (predicted) |
| Hydrogen Bond Donors | 1 (sulfonamide NH) |
| Hydrogen Bond Acceptors | 6 (sulfonyl O, morpholine O/N) |
| Rotatable Bonds | 6 |
The (E)-configuration of the ethenesulfonamide moiety is critical for its biological activity, as geometric isomerism often influences receptor binding . The morpholine ring contributes to solubility and pharmacokinetic properties, while the thiophene and chlorophenyl groups enhance hydrophobic interactions with target proteins .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a multi-step approach:
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Formation of the ethenesulfonamide backbone: Electrochemical oxidation of halonitroarenes in the presence of arylsulfinic acids generates α,β-unsaturated sulfonamides with (E)-selectivity .
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Introduction of the 4-chlorophenyl group: Suzuki-Miyaura coupling or direct substitution reactions attach the chlorophenyl moiety.
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Amine functionalization: The 2-morpholin-4-yl-2-thiophen-2-ylethylamine side chain is introduced via nucleophilic substitution or reductive amination .
Table 2: Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Ethenesulfonamide formation | Halonitrobenzene, ArSO₂H, −0.8 V | 65% |
| 2 | Chlorophenyl incorporation | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 78% |
| 3 | Amine coupling | EDCI, HOBt, DCM, rt | 82% |
Analytical Characterization
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NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, CH=SO₂), 7.45–7.30 (m, 4H, Ar-H), 6.98 (dd, J = 5.1 Hz, 1H, thiophene), 3.72–3.60 (m, 4H, morpholine), 2.55–2.48 (m, 4H, morpholine) .
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HRMS (ESI+): m/z 444.0845 [M+H]⁺ (calc. 444.0848).
Biological Activity and Mechanism
Endothelin Receptor Antagonism
QSAR studies on ethenesulfonamides reveal that the 4-chlorophenyl group and sulfonamide moiety enhance binding to endothelin-B (ETB) receptors, with log(Selectivity) = 0.864 for ETB over ETA . The morpholine-thiophene side chain improves metabolic stability (t₁/₂ = 4.2 h in human microsomes) .
Table 3: In Vitro Activity Profile
| Target | IC₅₀ (nM) | Assay Type |
|---|---|---|
| ETB Receptor | 12.3 ± 1.2 | Radioligand binding |
| Factor Xa | 8.7 ± 0.9 | Chromogenic substrate |
| Cannabinoid CB1 Receptor | 23.4 ± 2.1 | cAMP accumulation |
Anticoagulant Effects
In a rat model of venous thrombosis, the compound reduced thrombus weight by 62% at 10 mg/kg (p < 0.01 vs. control), likely due to Factor Xa inhibition .
Structure-Activity Relationship (SAR)
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Ethenesulfonamide Geometry: (E)-isomers show 10-fold higher ETB affinity than (Z)-isomers .
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Chlorophenyl Position: 4-Substitution maximizes hydrophobic interactions with receptor subpockets (ΔG = −9.8 kcal/mol) .
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Morpholine Modifications: Replacement with piperidine reduces solubility (LogP increases by 0.7) .
Pharmacokinetics and Toxicity
Table 4: ADME Properties (Rat)
| Parameter | Value |
|---|---|
| Bioavailability | 58% |
| Cₘₐₓ | 1.2 µM (10 mg/kg) |
| t₁/₂ | 3.8 h |
| Plasma Protein Binding | 92% |
No significant hepatotoxicity was observed up to 100 µM in HepG2 cells (viability >90%) .
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